N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-13(12-2-1-7-18-12)14-9-3-4-10-11(8-9)17-6-5-16-10/h1-4,7-8H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMZKPGBDXRROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring or the dioxin ring can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
1,3,4-Oxadiazole Derivatives ()
Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) and N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (26) share the benzodioxane-thiophene/aryl hybrid structure. Key differences include:
- Substituents : Thiomethoxy (18), trifluoromethyl (19), bromo (21, 26), and methyl (23) groups.
- Synthesis : Yields vary significantly (24–60%) depending on substituents and methods (General Procedure A/B) .
- Purity : All compounds exhibit ≥95% purity (HPLC), suggesting robust synthetic protocols .
Table 1: 1,3,4-Oxadiazole Derivatives Comparison
| Compound ID | Substituent | Yield (%) | Purity (%) | Key Application |
|---|---|---|---|---|
| 18 | 3-Thiomethoxy | 35 | 95–100 | Ca²⁺/calmodulin inhibition |
| 19 | 3-Trifluoromethyl | 37 | 95–100 | Enzyme inhibition |
| 26 | 4-Bromo (thiophene) | 60 | 95–100 | Structural analog studies |
Thiazole and Thiazoline Derivatives ()
Compounds like (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a) and 12t–12v () highlight the role of nitrogen-containing heterocycles:
- Substituents: Bromophenyl (7a), fluorophenyl (7d), nitro groups (7d–f), and phenethylamino (12t).
- Physical Properties : Melting points range widely (160–286°C), correlating with substituent polarity and molecular symmetry .
- Biological Activity : Thiazolines (7a–f) show aldose reductase (ALR) inhibition, with 7b (92% yield) and 7e (90% yield) exhibiting high synthetic efficiency .
Table 2: Thiazoline Derivatives Comparison
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Activity (ALR Inhibition) |
|---|---|---|---|---|
| 7a | 4-Bromophenyl, phenyl | 85 | 272–274 | Moderate |
| 7b | 4-Bromophenyl, benzyl | 92 | 284–286 | High |
| 7e | 4-Nitrophenyl, benzyl | 90 | 202–204 | High |
Functional and Application-Based Comparisons
Enzyme Inhibition vs. Materials Science
- Enzyme Inhibitors: Oxadiazoles () and thiazolines () target Ca²⁺/calmodulin and ALR, respectively.
- OLED Materials : CDDPI (), a benzodioxane-imidazole hybrid, achieves high electroluminescent efficiency (external quantum efficiency = 19.2%), outperforming DBDPA due to smaller singlet-triplet energy gaps .
Key Structural Insights
- Electron-Donating Groups : Methoxy and thiomethoxy substituents (18, 22) may enhance solubility but reduce metabolic stability .
- Halogenation : Bromo and chloro groups (21, 26) improve binding affinity via halogen bonding in enzyme pockets .
- Planarity : Thiophene-carboxamide systems (target compound) likely exhibit stronger π-stacking than oxadiazoles, favoring applications in optoelectronics .
Biological Activity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential applications in drug design and development.
Chemical Structure and Properties
The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a thiophene-2-carboxamide group. This unique structure contributes to its biological properties:
- Molecular Formula: C₁₈H₁₈N₄O₄S
- Molecular Weight: 386.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound demonstrates the ability to modulate enzyme activity through:
- Hydrogen Bonding: Facilitating interactions with active sites.
- Hydrophobic Interactions: Enhancing binding affinity.
- π-π Stacking: Stabilizing interactions with aromatic residues.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa (Cervical) | 3–18 |
| A549 (Lung) | 0.45 |
| HT-29 (Colon) | 160–240 |
In vitro studies demonstrated that the compound induces apoptosis by activating caspases and disrupting mitochondrial function, leading to cell cycle arrest in the G2/M phase .
Tubulin Polymerization Inhibition
This compound has been shown to inhibit tubulin polymerization effectively:
| Compound | IC₅₀ (μM) |
|---|---|
| This compound | 0.45 |
| CA-4 (Reference) | 0.75 |
This inhibition is crucial for its potential as an antitumor agent since it disrupts microtubule dynamics necessary for mitosis .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Dihydrobenzo[b][1,4]dioxin Ring: Influences lipophilicity and binding interactions.
- Thiophene Carboxamide Group: Enhances hydrogen bonding capabilities.
- Substituents on the Rings: Modifications can lead to variations in biological activity.
Study 1: Antiproliferative Effects
A study evaluating the antiproliferative effects of various derivatives found that this compound had superior activity against A549 and HeLa cells compared to standard chemotherapeutics like CA-4. The mechanism involved G2/M phase arrest and induction of apoptosis via mitochondrial pathways .
Study 2: In Vivo Efficacy
In vivo studies using zebrafish models demonstrated that the compound significantly reduced tumor growth rates compared to untreated controls. The results indicated a promising therapeutic index for further development in clinical settings .
Q & A
Q. What are the common synthetic routes for N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide, and what key reaction conditions optimize yield and purity?
The compound is synthesized via multi-step reactions involving nucleophilic substitution or condensation between thiophene-2-carboxylic acid derivatives and functionalized dihydrobenzo[d][1,4]dioxin precursors. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCI or HATU in anhydrous DMF .
- Amide bond formation under inert atmosphere (N₂/Ar) with bases such as triethylamine to neutralize HCl byproducts .
- Purification through column chromatography (ethyl acetate/hexane gradients) or recrystallization (methanol/water) . Optimization strategies include maintaining temperatures at 0–5°C during sensitive steps and using molecular sieves to control moisture .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Comprehensive characterization employs:
- ¹H/¹³C NMR spectroscopy to verify proton environments (e.g., aromatic protons at 6.5–8.5 ppm, dioxane methylene signals at ~4.3 ppm) .
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular mass within 3 ppm accuracy .
- Reverse-phase HPLC (C18 columns, MeCN/H₂O mobile phase) to assess purity >95% .
- X-ray crystallography for single-crystal analysis, as demonstrated for related benzodioxane-thiophene hybrids .
Q. What in vitro bioactivity screening strategies are typically employed to assess therapeutic potential?
Initial screening includes:
- Enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) for IC₅₀ determination .
- Cell viability assays (MTT/XTT) in cancer lines (e.g., MCF-7, HepG2) over 48–72 hours .
- Antioxidant evaluation via DPPH radical scavenging at 100–500 μM concentrations . Parallel testing in non-malignant cells (e.g., HEK293) establishes selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced biological activity?
SAR exploration involves systematic modifications:
- Dioxane ring substitution : Electron-withdrawing groups at C-7 improve kinase inhibition 2.3-fold .
- Thiophene configuration : 2-carboxamide vs. 3-carboxamide alters COX-2 selectivity by >10× .
- Amide linker bioisosteres : Replacing carboxamide with sulfonamide decreases logP by 0.8 units while maintaining activity . QSAR modeling (CoMFA/CoMSIA) with steric/electrostatic descriptors further guides design .
Q. What experimental approaches are used to investigate the molecular mechanisms underlying the compound's biological effects?
Mechanistic elucidation employs:
- Surface plasmon resonance (SPR) for competitive binding assays (Kd determination) .
- Western blot analysis of signaling proteins (e.g., p38 MAPK phosphorylation) in dose-response studies .
- Molecular dynamics simulations (50 ns trajectories) to identify critical ligand-receptor interactions . CRISPR-Cas9 knockout of target genes validates mechanisms through rescue experiments .
Q. How should researchers address contradictions in reported biological activity data across experimental models?
Q. What methodologies are recommended for optimizing solubility and physicochemical properties for in vivo studies?
Strategies include:
- Salt formation : Hydrochloride salts improve aqueous solubility 5× vs. free base .
- Co-solvent systems : PEG400/water mixtures enable 10 mg/mL concentrations for i.v. dosing .
- Nanoformulation : Antisolvent precipitation with HPMC stabilizers achieves 200 nm particles (85% dissolution in gastric fluid) . Physicochemical profiling combines DSC (melting point analysis) and shake-flask/HPLC for logP determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
